

Technical Support Center: E/Z Isomer Separation of 2-Chlorobenzaldehyde Oxime

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Compound of Interest

Compound Name: 2-Chlorobenzaldehyde oxime

CAS No.: 3717-28-0

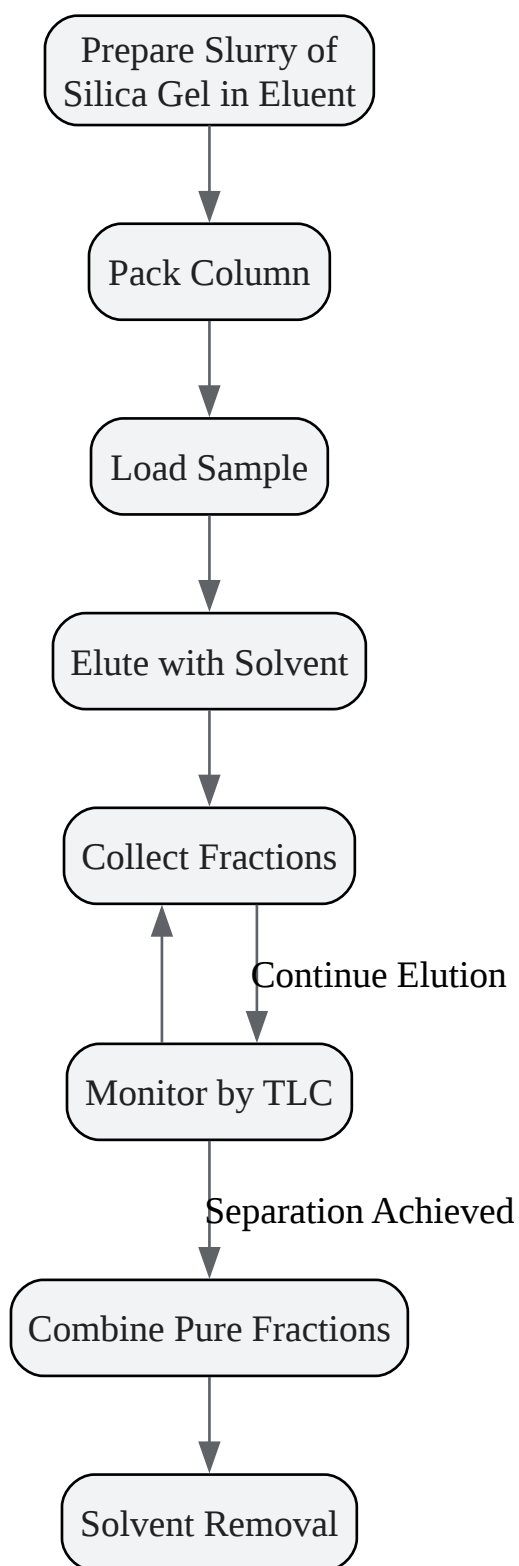
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Welcome to the technical support center for the challenging yet critical task of separating E/Z isomers of **2-Chlorobenzaldehyde Oxime**. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our approach is rooted in scientific principles and practical, field-tested experience to empower you to overcome common hurdles in your laboratory work.

Understanding E/Z Isomerism in 2-Chlorobenzaldehyde Oxime

The synthesis of **2-Chlorobenzaldehyde oxime** from 2-chlorobenzaldehyde and hydroxylamine hydrochloride typically yields a mixture of two geometric isomers: (E)-**2-chlorobenzaldehyde oxime** and (Z)-**2-chlorobenzaldehyde oxime**.^[1] This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N).



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Sources

- 1. 邻氯苯甲醛肟 98% | Sigma-Aldrich [sigmaaldrich.com]
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